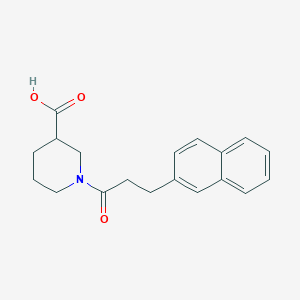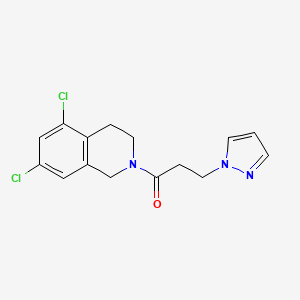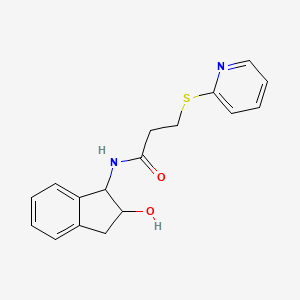
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid, also known as NPC-16, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and has shown promising results in various scientific research studies.
Mécanisme D'action
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid exerts its therapeutic effects by modulating various neurotransmitter systems in the body. It acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain in the body. This compound also acts on the serotonin and noradrenaline systems in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess anticonvulsant and antidepressant properties, making it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has been shown to modulate the levels of various neurotransmitters in the body, including serotonin, noradrenaline, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. This compound also exhibits good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility in water, which can pose challenges in formulating it for clinical use.
Orientations Futures
There are several future directions for the research on 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid. One of the potential areas of exploration is its potential use in the treatment of various neurological and psychiatric disorders. This compound has been shown to possess anticonvulsant and antidepressant properties, which make it a potential candidate for the treatment of conditions such as epilepsy and depression. Another potential area of exploration is the development of novel formulations of this compound that improve its solubility and bioavailability. This could potentially enhance its therapeutic efficacy and make it more suitable for clinical use. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the body.
Méthodes De Synthèse
The synthesis of 1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid involves the reaction between 3-naphthalen-2-ylpropanoic acid and piperidine-3-carboxylic acid in the presence of a coupling reagent. The reaction results in the formation of this compound in high yield and purity.
Applications De Recherche Scientifique
1-(3-Naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. This compound has also been shown to possess anticonvulsant and antidepressant properties, which further expands its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3-naphthalen-2-ylpropanoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(20-11-3-6-17(13-20)19(22)23)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-2,4-5,7,9,12,17H,3,6,8,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJZFSHNGNBNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

